molecular formula C18H36F2O3Sn B1312228 Tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane CAS No. 170941-63-6

Tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane

Cat. No. B1312228
CAS RN: 170941-63-6
M. Wt: 457.2 g/mol
InChI Key: MBPNENOKZRGFAZ-UHFFFAOYSA-N
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Description

Tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane is a research chemical with the empirical formula C18H36F2O3Sn . It has a molecular weight of 457.18 . This compound is a solid and is considered an organotin reagent .


Molecular Structure Analysis

The SMILES string of this compound is CCCC [Sn] (CCCC) (CCCC)C (\\OCOCCOC)=C (\\F)F . This indicates that the compound contains a tin atom (Sn) bonded to three butyl groups (CCCC) and a 2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl group .


Physical And Chemical Properties Analysis

Tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane is a solid . The compound’s flash point is not applicable .

Scientific Research Applications

Synthesis and Chemical Reactions Organotin compounds like tributylstannyl derivatives are significant in organic synthesis. A notable compound, tributyl[(methoxymethoxy)methyl]stannane, has been utilized as a hydroxymethyl anion equivalent, serving as an intermediate in various chemical reactions (Danheiser et al., 2003). Furthermore, dibutyl(trifluoromethanesulfoxy)stannane is valued for its role in highly diastereoselective homolytic hydrostannylation of allyl and homoallyl alcohols (Miura, Wang, & Hosomi, 2005).

Reagent in Heterocyclic Compound Synthesis Tributyl(3,3,3-trifluoro-1-propynyl)stannane has been synthesized for use in the 1,3-dipolar cycloaddition with various diazo compounds, yielding heterocyclic compounds like (tributylstannyl)trifluoromethyl-pyrazole, -triazole, and -isoxazole. These heterocycles serve as useful building blocks for introducing functional groups such as aryl groups or iodine (Hanamoto, Hakoshima, & Egashira, 2004).

Polymer Synthesis Compounds like (E)-(1,2-difluoro-1,2-ethenediyl)bis(tributylstannane) are used in Stille cross-coupling reactions to synthesize poly(arylenevinylene) polymers. These polymers, bearing fluorinated vinylene units, exhibit high molecular weights and altered optical properties, shifting the emission towards the blue region of the visible spectrum, indicating applications in material science and possibly electronics (Babudri et al., 2008).

Catalysis and Synthesis Stannane-mediated radical chain reactions catalyzed by benzeneselenol are an area of development. These catalytic sequences, involving tributyltin hydride, find applications in preventing radical rearrangement reactions and trapping certain radicals, offering a pathway to synthesize complex organic molecules (Crich, Grant, Krishnamurthy, & Patel, 2007).

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, and STOT RE 1 . It has several hazard statements, including H301, H312, H315, H319, H360FD, H372, and H410 . Precautionary statements include P202, P273, P280, P301 + P310, P302 + P352 + P312, and P305 + P351 + P338 .

properties

IUPAC Name

tributyl-[2,2-difluoro-1-(2-methoxyethoxymethoxy)ethenyl]stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2O3.3C4H9.Sn/c1-9-2-3-10-5-11-4-6(7)8;3*1-3-4-2;/h2-3,5H2,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPNENOKZRGFAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(=C(F)F)OCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36F2O3Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40461813
Record name 9,9-Dibutyl-8-(difluoromethylidene)-2,5,7-trioxa-9-stannatridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

170941-63-6
Record name 9,9-Dibutyl-8-(difluoromethylidene)-2,5,7-trioxa-9-stannatridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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